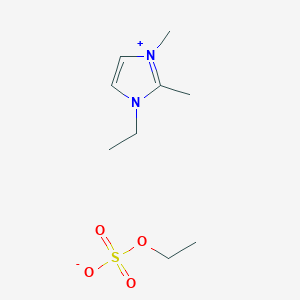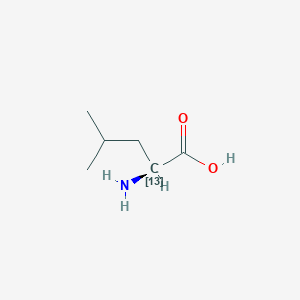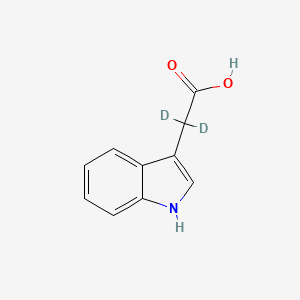
4-(Benzyloxy)-6-chloropyrimidin-2-amine
Übersicht
Beschreibung
The description of a chemical compound usually includes its IUPAC name, common names, structural formula, and molecular formula. It may also include information about its appearance (color, state of matter under standard conditions) and any distinctive odors .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, yields, and any purification methods .Molecular Structure Analysis
This involves using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at what reactants it reacts with, what products it forms, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties like the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions .Wissenschaftliche Forschungsanwendungen
HIV Inhibition
4-(Benzyloxy)-6-chloropyrimidin-2-amine derivatives have shown potential in HIV inhibition. A study synthesized a series of pyrimidine derivatives, including those related to 4-(Benzyloxy)-6-chloropyrimidin-2-amine, and found that some compounds exhibited in vitro anti-HIV activity. These compounds acted as non-nucleoside reverse transcriptase inhibitors, with two specific compounds significantly inhibiting HIV-1 replication in cell cultures (Al-Masoudi et al., 2014).
Corrosion Inhibition
This chemical has also been explored in the field of corrosion inhibition. A study investigated the efficiency of various pyrimidinic Schiff bases, including derivatives of 4-(Benzyloxy)-6-chloropyrimidin-2-amine, as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds demonstrated good corrosion inhibition even at low concentrations and were found to be mixed-type inhibitors (Ashassi-Sorkhabi et al., 2005).
Antioxidant, Antimicrobial, and Anti-inflammatory Activities
Another study synthesized a series of derivatives from 4-(Benzyloxy)-6-chloropyrimidin-2-amine and tested them for various biological activities. These compounds showed significant radical scavenging, antimicrobial, and anti-inflammatory activities. The study highlighted the importance of hydroxyl groups on the aromatic ring for antioxidant activity (Mallikarjunaswamy et al., 2018).
Antiangiogenic Potential
A silico study examined the antiangiogenic effects of synthetic compounds derived from 4-(Benzyloxy)-6-chloropyrimidin-2-amine. The study used molecular docking to analyze the binding affinity of these compounds with VEGFR-2 kinase, an important target in antiangiogenic therapy. The results showed significant binding energy, suggesting the potential of these compounds as antiangiogenic agents (Jafar & Hussein, 2021).
Synthesis and Docking Studies
In the field of chemical synthesis, a method was developed for synthesizing N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a compound related to 4-(Benzyloxy)-6-chloropyrimidin-2-amine. This study demonstrated the potential of this compound in chemical research and its properties were characterized through spectral analyses and docking studies (Bommeraa et al., 2019).
Crystal Structure and DFT Studies
A study conducted on a derivative of 4-(Benzyloxy)-6-chloropyrimidin-2-amine focused on its crystal structure and density functional theory (DFT) calculations. This research provided insights into the molecular conformation, hydrogen bond interactions, and electronic structure properties of the compound, demonstrating its relevance in material science and computational chemistry (Murugavel et al., 2014).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-6-phenylmethoxypyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c12-9-6-10(15-11(13)14-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDDHABRCWHVEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=NC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594972 | |
| Record name | 4-(Benzyloxy)-6-chloropyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-6-chloropyrimidin-2-amine | |
CAS RN |
210992-85-1 | |
| Record name | 4-(Benzyloxy)-6-chloropyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














